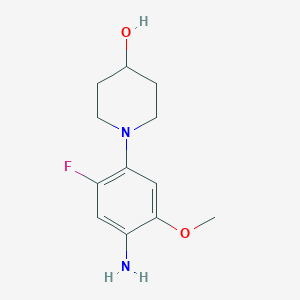

4-Piperidinol, 1-(4-amino-2-fluoro-5-methoxyphenyl)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis

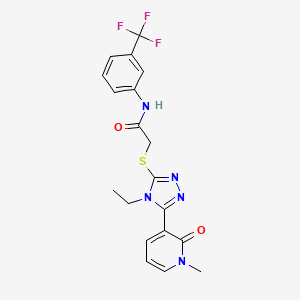

The molecular structure of 4-Piperidinol, 1-(4-amino-2-fluoro-5-methoxyphenyl)- is based on a piperidine core, which is a six-membered ring containing one nitrogen atom and five carbon atoms . The compound also contains functional groups such as an amino group, a fluoro group, and a methoxy group.Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Piperidinol, 1-(4-amino-2-fluoro-5-methoxyphenyl)- include its molecular formula (C12H17FNO2), and molecular weight (240.27) . Additional properties such as melting point, boiling point, and density can be found in specialized chemical databases .Wissenschaftliche Forschungsanwendungen

Synthesis of Pharmaceutical Compounds

4-Piperidinol: derivatives are pivotal in the synthesis of various pharmaceutical compounds due to their structural significance in medicinal chemistry. The presence of the piperidine moiety is a common feature in many therapeutic agents, including antipsychotics, analgesics, and antihistamines. The specific compound could serve as a precursor in the synthesis of complex molecules designed for targeted drug delivery systems .

Biological Activity Modulation

The amino and methoxy groups attached to the aromatic ring in 1-(4-Amino-2-fluoro-5-methoxyphenyl)piperidin-4-ol can interact with biological targets, modulating their activity. This interaction can be harnessed to develop new drugs with potential applications in treating neurological disorders, where modulation of neurotransmitter activity is required .

Development of Diagnostic Agents

The fluorine atom present in this compound makes it a candidate for the development of diagnostic agents, particularly in positron emission tomography (PET) scans. Fluorinated compounds are often used in PET imaging to study brain activity and diagnose conditions such as cancer and Alzheimer’s disease .

Chemical Biology Research

In chemical biology, 4-Piperidinol derivatives can be used as chemical probes to study biological processes. These compounds can help in understanding the interaction between small molecules and proteins, providing insights into enzyme function, protein-protein interactions, and signal transduction pathways .

Agrochemical Research

The structural diversity of piperidine derivatives allows for their application in agrochemical research. They can be utilized in the synthesis of herbicides, insecticides, and fungicides. The specific structure of 1-(4-Amino-2-fluoro-5-methoxyphenyl)piperidin-4-ol could lead to the development of novel compounds with improved selectivity and lower environmental impact .

Material Science

Piperidine derivatives can also play a role in material science, particularly in the creation of organic semiconductors, which are used in a variety of electronic devices. The electronic properties of these compounds can be fine-tuned by modifying their chemical structure, potentially leading to the development of new materials for organic light-emitting diodes (OLEDs) or solar cells .

Eigenschaften

IUPAC Name |

1-(4-amino-2-fluoro-5-methoxyphenyl)piperidin-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2O2/c1-17-12-7-11(9(13)6-10(12)14)15-4-2-8(16)3-5-15/h6-8,16H,2-5,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMYDOMOYPFIMDZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1N)F)N2CCC(CC2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Piperidinol, 1-(4-amino-2-fluoro-5-methoxyphenyl)- | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-ethylphenyl)-2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2358459.png)

![N4-cyclohexyl-N2-[3-(morpholin-4-yl)propyl]-5-nitropyrimidine-2,4,6-triamine](/img/structure/B2358463.png)

![3-cyclopropyl-2-[(4-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2358465.png)

![Tert-butyl 4-[3-(trifluoromethyl)-[1,2,4]triazolo[3,4-f]pyridazin-6-yl]-1,4-diazepane-1-carboxylate](/img/structure/B2358468.png)

![N-[3-(methylthio)phenyl]-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetamide](/img/structure/B2358469.png)

![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone](/img/structure/B2358470.png)

![5-(Hydroxymethyl)-4-({[(4-methoxyphenyl)methyl]amino}methyl)-2-methylpyridin-3-ol](/img/structure/B2358472.png)

![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(3,4-dimethylphenyl)methanone](/img/structure/B2358474.png)

![3-(4-bromobenzyl)-9-(3,5-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2358475.png)

![exo-Benzyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B2358482.png)